molecular formula C16H20N2O2 B1681118 2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)- CAS No. 106392-48-7

2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)-

Cat. No. B1681118
M. Wt: 272.34 g/mol
InChI Key: HMLQHJRJKQDTKW-LFYBBSHMSA-N
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Description

“2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)-” is a chemical compound with the molecular formula C16H20N2O2 . It is also known by other names such as ST271, ST 271, and ST-271 . The compound has a molecular weight of 272.34 g/mol .


Molecular Structure Analysis

The compound has a complex molecular structure, with a combination of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The InChI representation of the compound is InChI=1S/C16H20N2O2/c1-9(2)13-6-11(5-12(8-17)16(18)20)7-14(10(3)4)15(13)19/h5-7,9-10,19H,1-4H3,(H2,18,20)/b12-5+ .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 3, indicating its partition coefficient . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 272.152477885 g/mol . The topological polar surface area of the compound is 87.1 Ų .

Scientific Research Applications

Bioremediation and Environmental Applications

Research involving compounds similar to "2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)-" has highlighted potential applications in environmental cleanup, such as the bioremediation of pollutants like Bisphenol A (BPA). Laccase enzymes, for instance, have been shown to degrade BPA, a related phenolic compound, suggesting potential for enzymatic remediation technologies (Chhaya & Gupte, 2013).

Material Science and Engineering

In the field of materials science, similar chemical structures have been explored for their unique properties, such as in the development of mechanofluorochromic materials. These materials change their fluorescence in response to mechanical stimuli, indicating applications in stress sensing and reporting (Song et al., 2015).

Drug Discovery and Medical Research

Compounds with structural similarities are also being investigated in the pharmaceutical sector. For example, N-hydroxy-3-phenyl-2-propenamides have been studied as inhibitors of human histone deacetylase, showing potential for cancer treatment (Remiszewski et al., 2003).

Analytical and Biochemical Studies

Furthermore, the metabolic pathways and biotransformation of Bisphenol A by human enzymes have been explored, revealing complex interactions with environmental chemicals and potential impacts on human health. This research can inform safety assessments and regulatory decisions concerning similar compounds (Dias et al., 2023).

properties

IUPAC Name

(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-9(2)13-6-11(5-12(8-17)16(18)20)7-14(10(3)4)15(13)19/h5-7,9-10,19H,1-4H3,(H2,18,20)/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLQHJRJKQDTKW-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)/C=C(\C#N)/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)-

CAS RN

106392-48-7
Record name ST 271
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106392487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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